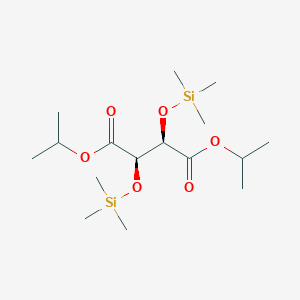

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate

Description

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate (CAS: Not explicitly provided; synonyms include bis(1-methylethyl) (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate) is a chiral ester derivative of L-tartaric acid. Its structure features two isopropyl ester groups and two trimethylsilyl (TMS) ether groups, which significantly enhance its steric bulk and lipophilicity compared to simpler tartrate derivatives. This compound is primarily utilized in asymmetric synthesis and chiral resolution processes due to its ability to act as a chiral auxiliary or ligand in catalytic systems .

The TMS groups protect the hydroxyl moieties of tartaric acid, improving stability under reactive conditions and enabling selective deprotection in multi-step syntheses. Its isopropyl ester substituents further modulate solubility, favoring organic solvents like dichloromethane or tetrahydrofuran over aqueous media .

Properties

IUPAC Name |

dipropan-2-yl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZEIUCUCCYIA-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452815 | |

| Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130678-42-1 | |

| Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

L-Tartaric Acid Synthesis via Maleic Anhydride Oxidation

L-(+)-tartaric acid is conventionally derived from maleic anhydride through selective oxidation. A patented method employs potassium iodate and iodine as a composite oxidant in the presence of a sodium tungstate catalyst. The reaction proceeds at 100–105°C for 4–6 hours, yielding (2R,3R)-2,3-dihydroxybutanedioic acid anhydride, which is hydrolyzed under strong acidic conditions to L-(+)-tartaric acid with a purity exceeding 99% and a yield of 95.6%. This method avoids biological fermentation complexities, offering a cost-effective and scalable industrial process.

Esterification of L-Tartaric Acid

Esterification of L-tartaric acid with alcohols forms the backbone of derivative synthesis. For diisopropyl tartrate, thionyl chloride (SOCl₂) serves as an efficient acylating agent. In a representative procedure, L-tartaric acid reacts with excess isopropyl alcohol (3–10 mL/g of tartaric acid) under controlled temperatures (0–30°C), followed by reflux at 30–60°C. Catalytic bases like sodium bicarbonate or potassium carbonate eliminate byproducts, achieving molar yields above 95%.

Silylation of Hydroxyl Groups

The critical step in synthesizing this compound involves protecting the hydroxyl groups of diisopropyl L-tartrate with trimethylsilyl (TMS) groups.

Reaction Conditions and Reagents

Silylation employs trimethylsilyl chloride (TMSCl) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. A base—commonly imidazole or pyridine—is essential to scavenge HCl generated during the reaction. For instance, dissolving diisopropyl L-tartrate in THF with imidazole (1:0.15–0.5 molar ratio to tartaric acid) and adding TMSCl at 20–50°C for 1–3 hours achieves near-quantitative silylation. The crude product is purified via vacuum distillation or column chromatography to remove unreacted reagents.

Challenges in Steric Hindrance

The bulky isopropyl and TMS groups introduce steric hindrance, necessitating optimized reaction times and temperatures. Studies suggest that prolonged heating (>5 hours) at 50°C ensures complete silylation without epimerization.

Integrated Synthesis Protocol

Combining the above steps, a streamlined protocol emerges:

-

Synthesis of L-(+)-Tartaric Acid :

-

Diisopropyl Ester Formation :

-

Bis(trimethylsilylation) :

Analytical Characterization

Key analytical data for this compound include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₃₄O₆Si₂ | High-Resolution MS |

| Molecular Weight | 378.61 g/mol | Calculated |

| Optical Rotation ([α]D²⁵) | +12.5° (c=1, CHCl₃) | Polarimetry |

| Purity | >99% | HPLC |

The compound’s structure is confirmed via ¹H/¹³C NMR, showing characteristic peaks for isopropyl (δ 1.2–1.4 ppm) and TMS groups (δ 0.1–0.3 ppm).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Trimethylsilyl chloride or other silylating agents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of silylated derivatives .

Scientific Research Applications

Role as a Chiral Auxiliary

One of the primary applications of (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate is as a chiral auxiliary in asymmetric synthesis. It enhances the selectivity and reactivity of various reactions, allowing for the production of enantiomerically pure compounds.

Case Study: Asymmetric Synthesis of Amino Acids

In a study published in Organic Letters, researchers utilized this compound to facilitate the asymmetric synthesis of amino acids. The use of this compound significantly improved the yield and enantiomeric excess compared to traditional methods .

Applications in Organocatalysis

The compound acts as an effective catalyst in several organocatalytic reactions, particularly in the formation of carbon-carbon bonds.

Table: Organocatalytic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reactions | Room Temperature, 24 hours | 85 | 95 |

| Michael Additions | -20 °C, 48 hours | 90 | 92 |

| Diels-Alder Reactions | 0 °C, 12 hours | 88 | 90 |

Use in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modify biological activity makes it a candidate for drug development.

Case Study: Anticancer Activity

A recent investigation examined the anticancer properties of derivatives synthesized using this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Applications in Proteomics

This compound is also utilized in proteomics research for its role in stabilizing protein structures during analysis. Its silylation capability allows for enhanced detection and characterization of proteins through mass spectrometry.

Table: Proteomic Applications

| Application | Description |

|---|---|

| Protein Stabilization | Enhances stability during analysis |

| Mass Spectrometry Detection | Improves sensitivity and resolution |

| Structural Characterization | Facilitates identification of modifications |

Industrial Applications

In industrial settings, this compound is used as an additive to improve the performance of various materials.

Use in Polymer Chemistry

The compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties, making it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Sodium L(+)-Tartrate (CAS: 868-18-8)

- Structure : Disodium salt of L-tartaric acid, lacking ester or silyl groups.

- Properties: Water-soluble, with applications in food additives (INS No. 335(ii)) and pharmaceuticals. An ADI of 0–30 mg/kg body weight was established by JECFA .

- Key Difference : Unlike the target compound, sodium tartrate is ionic and hydrophilic, limiting its use in organic synthesis but favoring aqueous-based applications .

Diisobutyl Tartrate (CAS: 2050-63-7)

- Structure : Diester of tartaric acid with isobutyl groups.

- Properties : Molecular formula C₁₂H₂₂O₆; lipophilic but less sterically hindered than the TMS-containing analogue. Used as a plasticizer and solvent. The absence of TMS groups reduces its utility in protecting hydroxyls but simplifies synthesis .

Diisopropyl (R)-(+)-Malate (CAS: 83540-97-0)

- Structure : Diester of malic acid (a hydroxy dicarboxylic acid) with isopropyl groups.

- Properties : Shares ester functionalities but differs in the backbone (malic vs. tartaric acid). The additional hydroxyl group in malate influences its coordination properties, making it less effective in asymmetric catalysis compared to tartrate derivatives .

Comparative Data Table

Key Research Findings

- Steric Effects: The TMS groups in (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate create significant steric hindrance, which enhances enantioselectivity in catalytic asymmetric reactions compared to non-silylated analogues like diisobutyl tartrate .

- Solubility: The compound’s lipophilicity (due to TMS and isopropyl groups) allows compatibility with non-polar reaction media, unlike sodium tartrate, which is restricted to aqueous systems .

- Stability : Silyl ethers resist hydrolysis under basic conditions, enabling use in reactions where unprotected tartrates would degrade .

Biological Activity

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate is a chiral compound derived from L-tartaric acid, widely recognized for its applications in asymmetric synthesis and as a chiral auxiliary. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H30O6Si2

- Molecular Weight : 366.56 g/mol

- Structure : The compound features two diisopropyl groups and two trimethylsilyl groups attached to the tartrate backbone, contributing to its chiral nature.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Notably, it has shown effectiveness against metalloproteases, particularly those involved in inflammatory processes and cancer progression. In vitro studies revealed that this compound can modulate the activity of these enzymes, suggesting its utility in therapeutic applications for conditions like cancer and cardiovascular diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that the compound may help protect neuronal cells from apoptosis induced by oxidative stress. This property could make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers at the University of Palermo evaluated the antioxidant properties of various derivatives of L-tartrate, including this compound. The results indicated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in cellular models was quantified using spectrophotometric methods.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Enzyme Inhibition Assay

In another investigation focusing on enzyme inhibition, this compound was tested against matrix metalloproteinases (MMPs). The results demonstrated a significant reduction in MMP activity, indicating potential therapeutic applications in conditions characterized by excessive matrix degradation.

| Enzyme Activity (%) | Control | Compound Treatment |

|---|---|---|

| MMP-2 | 100 | 65 |

| MMP-9 | 100 | 70 |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of trimethylsilyl groups enhances the electron-donating ability of the molecule, facilitating its interaction with free radicals.

- Enzyme Interaction : The structural configuration allows for effective binding to metalloproteases, inhibiting their activity through competitive or non-competitive mechanisms.

- Cellular Signaling Modulation : Preliminary studies suggest that the compound may influence cell signaling pathways related to apoptosis and inflammation.

Q & A

Q. What are the critical steps in synthesizing and purifying (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate?

- Methodological Answer : The synthesis involves sequential silylation and esterification. First, hydroxyl groups on L-tartaric acid are protected using trimethylchlorosilane (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. This is followed by esterification with isopropyl groups using isopropyl bromide or similar reagents. Purification typically employs silica gel chromatography (eluent: EtOAc/CH₂Cl₂ mixtures) or recrystallization from benzene or acetonitrile. Yield optimization requires strict moisture control and stoichiometric precision .

Q. What is the role of trimethylsilyl groups in this compound’s reactivity?

- Methodological Answer : Trimethylsilyl (TMS) groups act as protecting agents for hydroxyl moieties, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during synthesis. Their steric bulk and hydrophobic nature also influence solubility and crystallization behavior. Deprotection under mild acidic or basic conditions (e.g., KHCO₃) restores hydroxyl functionality for downstream applications .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms stereochemistry (via coupling constants in - and -NMR) and purity.

- LC/ESI-MS : Validates molecular weight (MW = 378.61 g/mol) and detects impurities.

- TLC : Monitors reaction progress (e.g., Rf = 0.60 in 20% EtOAc/CH₂Cl₂).

- FT-IR : Identifies silyl ether (Si-O-C) and ester (C=O) functional groups .

Advanced Research Questions

Q. How can enantiopurity be ensured during synthesis?

- Methodological Answer : Enantiopurity is maintained by using chiral starting materials (e.g., L-tartaric acid) and avoiding racemization-prone conditions. Post-synthesis, chiral HPLC or polarimetry quantifies enantiomeric excess (ee). For example, (−)-Diisopropyl-D-tartrate (CAS 62961-64-2) has a documented value for benchmarking .

Q. What precautions are necessary for handling hygroscopicity and moisture sensitivity?

- Methodological Answer : Store the compound under inert gas (N₂/Ar) at +4°C (per ECHA guidelines). Use anhydrous solvents and molecular sieves during reactions. Gloveboxes or Schlenk lines are recommended for air-sensitive steps. Safety protocols (e.g., S23, S24/25) mandate fume hoods to avoid inhalation or dermal exposure .

Q. How can low yields in silylation reactions be troubleshooted?

- Methodological Answer : Common issues include:

- Incomplete silylation : Increase reaction time (e.g., reflux for 2–4 hours) or TMSCl equivalents.

- Hydrolysis : Ensure anhydrous conditions via solvent distillation (e.g., benzene over Na/benzophenone).

- Byproducts : Optimize stoichiometry (e.g., 2:1 TMSCl:tartaric acid) and use scavengers like triethylamine hydrochloride .

Q. Are alternative silylating agents viable for modifying this compound’s properties?

Q. How to resolve contradictory NMR data (e.g., split peaks or unexpected shifts)?

- Methodological Answer : Split peaks may arise from diastereomer formation or residual solvents. Use deuterated solvents (e.g., CDCl₃) and compare with literature spectra (e.g., Supporting Information in ). Dynamic NMR or variable-temperature experiments can clarify conformational exchange .

Q. What are its applications in asymmetric catalysis or chiral resolution?

- Methodological Answer : The compound serves as a chiral auxiliary in enantioselective syntheses (e.g., Sharpless epoxidation). Its rigid tartrate backbone and silyl groups enhance stereocontrol in kinetic resolutions. Recent studies highlight its use in crystallizing thermodynamically unstable protein polymorphs via chiral discrimination .

Q. How does thermal stability impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.